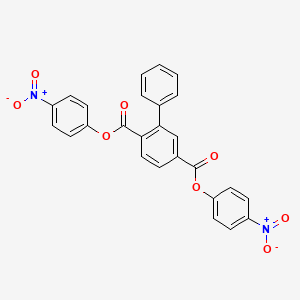![molecular formula C15H21N3O4S B10877403 1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a cyclopentyl group, a nitrophenyl group, and a sulfonyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitrophenyl group can also be reduced to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitro derivatives with higher oxidation states.
Reduction: Products may include amine derivatives.
Substitution: Products may include sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine
- 1-Cyclopentyl-4-[(2-chlorophenyl)sulfonyl]piperazine
- 1-Cyclopentyl-4-[(2-methylphenyl)sulfonyl]piperazine
Comparison: 1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For example, the nitrophenyl group may enhance its antimicrobial activity compared to the chlorophenyl or methylphenyl analogs.
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H21N3O4S/c19-18(20)14-7-3-4-8-15(14)23(21,22)17-11-9-16(10-12-17)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
InChI Key |
QFVDNQQIDAKMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylsulfanyl)benzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10877320.png)
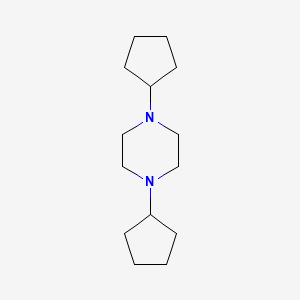
![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)

![4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile](/img/structure/B10877345.png)
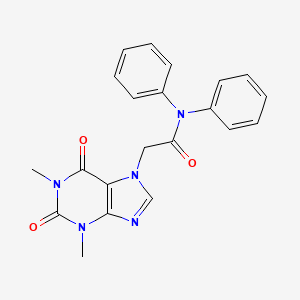
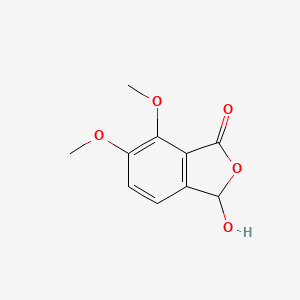
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
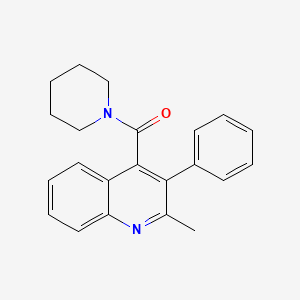
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877409.png)
